cis-11-Hexadecenal

Pheromone Chemistry Isomer Purity Field Trapping

(11Z)-11-Hexadecenal, also designated (Z)-11-hexadecenal or Z11-16:Ald, is a long-chain monounsaturated fatty aldehyde (C₁₆H₃₀O, MW 238.41) that functions as a major sex pheromone component in multiple lepidopteran pest species, including Helicoverpa zea, Plutella xylostella, and Chilo partellus. It is a cis (Z) stereoisomer characterized by a double bond at the 11-position.

Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
CAS No. 53939-28-9
Cat. No. B110332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-11-Hexadecenal
CAS53939-28-9
Synonyms(11Z)-11-Hexadecenal;  (Z)-11-Hexadecen-1-al;  (Z)-11-Hexadecenyl Aldehyde;  11(Z)-Hexadecenal;  cis-11-Hexadecen-1-al;  cis-11-Hexadecenal; 
Molecular FormulaC16H30O
Molecular Weight238.41 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCC=O
InChIInChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3/b6-5-
InChIKeyAMTITFMUKRZZEE-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(11Z)-11-Hexadecenal (CAS 53939-28-9): Baseline Identity and Procurement-Relevant Characteristics


(11Z)-11-Hexadecenal, also designated (Z)-11-hexadecenal or Z11-16:Ald, is a long-chain monounsaturated fatty aldehyde (C₁₆H₃₀O, MW 238.41) that functions as a major sex pheromone component in multiple lepidopteran pest species, including Helicoverpa zea, Plutella xylostella, and Chilo partellus [1][2]. It is a cis (Z) stereoisomer characterized by a double bond at the 11-position . Its physicochemical properties include a density of 0.963 g/mL at 20°C and a boiling point of 132°C at 1 mmHg .

Why Generic Substitution of (11Z)-11-Hexadecenal Fails: Isomer-Specific Activity and Blend Ratio Sensitivity


Interchanging (11Z)-11-Hexadecenal with its E-isomer, structurally related aldehydes, or even nominally similar pheromone blends is not scientifically valid due to three critical factors. First, the (E)-11-hexadecenal isomer is a potent behavioral antagonist that can suppress male attraction at concentrations as low as 1% [1]. Second, electrophysiological studies demonstrate that male antennae exhibit significantly greater sensitivity to the Z-isomer compared to the E-isomer, with quantitative differences in response magnitude [2]. Third, the ratio of (Z)-11-hexadecenal to co-formulated components such as (Z)-11-hexadecenyl acetate directly determines field trapping efficacy, with optimal ratios producing significantly higher male captures than suboptimal blends [3]. Generic substitution without verification of isomeric purity, blend composition, and release ratio introduces uncontrolled variables that compromise experimental reproducibility and field monitoring reliability.

Quantitative Evidence Guide: Measurable Differentiation of (11Z)-11-Hexadecenal vs. Analogs and Alternatives


Isomeric Purity Threshold: (Z)-11-Hexadecenal Requires >99% Purity for Field Attraction; (E)-Isomer is Inhibitory

The binary blend containing (Z)-11-hexadecenal was attractive to male Deanolis sublimbalis moths only when the isomeric purity of the monounsaturated aldehyde exceeded 99%, indicating that the (E)-isomer functions as an inhibitory contaminant . No attraction was observed at lower purity levels.

Pheromone Chemistry Isomer Purity Field Trapping Deanolis sublimbalis

Electroantennogram (EAG) Sensitivity: (Z)-11-Hexadecenal Elicits Significantly Greater Antennal Response Than Its E-Isomer

Electroantennogram (EAG) recordings from male Chilo partellus antennae revealed significantly greater responses to (Z)-11-hexadecenal compared to its E-isomer counterpart [1]. The study also demonstrated that (Z)-11-hexadecenol elicited significantly greater responses than its E-isomer.

Electrophysiology EAG Chilo partellus Isomer Discrimination

Field Trapping Efficacy: Lures with Higher Aldehyde-to-Acetate Ratio Capture Significantly More Plutella xylostella Males

In field trials comparing commercial pheromone lures for diamondback moth (Plutella xylostella), lures from all tested sources released more (Z)-11-hexadecenal than (Z)-11-hexadecenyl acetate, and the most attractive lures released a significantly higher aldehyde to acetate ratio than less attractive lures [1].

Field Trapping Pheromone Release Rate Plutella xylostella Blend Ratio

Pheromone Antagonism: (Z)-11-Hexadecenal at 1% Concentration Significantly Antagonizes European Corn Borer Attraction

Addition of 1% (Z)-11-hexadecanal (Z11-16:Ald) to the sex pheromone blend of Ostrinia nubilalis (97:3 mix of Z/E11-14:OAc) significantly antagonized the flight-tunnel response of male moths, with antagonism equivalent to that of the known antagonist (Z)-9-tetradecenyl acetate [1].

Pheromone Antagonism Ostrinia nubilalis Flight Tunnel Single Sensillum

Storage Stability Requirements: Long-Term Storage at -20°C Ensures Aldehyde Integrity vs. Degradation at Ambient Temperatures

Vendor specifications indicate that (11Z)-11-Hexadecenal should be stored at -20°C for long-term stability, and that the compound is air-sensitive and incompatible with strong oxidizing agents . Centrifugation of the original vial prior to cap removal is recommended for maximum product recovery .

Chemical Stability Storage Aldehyde Oxidation Procurement

Optimal Research and Industrial Application Scenarios for (11Z)-11-Hexadecenal


Species-Specific Pheromone Lure Formulation for Diamondback Moth (Plutella xylostella) Monitoring

Formulation of monitoring lures for Plutella xylostella requires careful optimization of the (Z)-11-hexadecenal to (Z)-11-hexadecenyl acetate release ratio. Field data demonstrate that lures with a higher aldehyde-to-acetate ratio capture significantly more males than lures with lower ratios [1]. Lures should be procured with certified isomeric purity (>99% Z-isomer) to avoid contamination with the inhibitory E-isomer .

Electrophysiological Studies of Olfactory Receptor Neuron Specificity in Lepidopteran Pest Species

For single-sensillum recordings and electroantennogram (EAG) studies investigating pheromone receptor specificity in species such as Heliothis zea, Chilo partellus, or Helicoverpa spp., (Z)-11-hexadecenal serves as the primary agonist. At equivalent stimulus concentrations, it elicits a 10-fold greater response than (Z)-1,12-heptadecadiene in H. zea sensilla [1]. EAG studies confirm significantly greater antennal responses to the Z-isomer compared to the E-isomer in C. partellus .

Cross-Species Pheromone Antagonism Studies and Mating Disruption Research

At concentrations as low as 1% in a pheromone blend, (Z)-11-hexadecenal acts as a potent antagonist of Ostrinia nubilalis male attraction, with antagonism equivalent to the known antagonist (Z)-9-tetradecenyl acetate [1]. This property makes the compound valuable for investigating interspecific chemical communication interference and for developing mating disruption formulations targeting multi-species pest complexes.

Synthesis of Cyclopropanated Pheromone Analogs as Potential Aldehyde Oxidase Inhibitors

(Z)-11-Hexadecenal has been used as a substrate for synthesizing cyclopropanated analogs that function as isosteric pheromone mimics and potential inhibitors of moth antennal aldehyde oxidases (AOEs) [1]. This application is relevant for academic and industrial research programs focused on pheromone degradation pathways and the development of more persistent semiochemical formulations.

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